N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-9-7-16(8-10-17)18-11-12-20(25)23(22-18)14-19(24)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24) |
InChI Key |
YWOOTDCNAXFNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a pyridazinone-acetamide core with several analogs, differing primarily in substituents. Key structural variations and their implications are summarized below:
Key Observations:
- The benzyl group in the target compound increases aromatic interactions compared to alkyl chains (e.g., Y041-4908) or halogenated aryl groups (e.g., 8a) .
- The methylsulfanyl group offers moderate electron-donating effects, contrasting with electron-withdrawing halogens (Br, I) in 8a and 8b .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, insights can be inferred from related structures:
- Formyl Peptide Receptor Antagonists: Pyridazinone-thio derivatives (e.g., 8a, 8b) show moderate activity, with halogen substituents (Br, I) enhancing binding affinity over S-CH₃ .
- Solubility: The morpholino group in CAS 1282143-71-8 improves aqueous solubility compared to the target compound’s benzyl group, albeit at the cost of reduced lipophilicity .
Biological Activity
N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- CAS Number : Not specifically listed in the provided sources, but it can be derived from its structural formula.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It is believed to inhibit certain enzymes by binding to their active sites, which blocks their activity. This inhibition can influence various physiological processes, including inflammation and cell proliferation, making it a candidate for therapeutic use in inflammatory diseases and possibly cancer treatment.
Antiinflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. A study demonstrated that pyridazinone derivatives can inhibit the release of pro-inflammatory cytokines, suggesting a potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Effects
Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that it could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This effect is likely due to its ability to interfere with cell cycle regulation and promote programmed cell death .
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit phosphodiesterase (PDE) activity, which plays a crucial role in regulating intracellular signaling pathways related to inflammation and cell growth .
Case Studies and Experimental Data
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Animal Models : Animal studies have demonstrated that administration of this compound can lead to reduced tumor growth in xenograft models, supporting its efficacy observed in vitro .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound activates caspase pathways associated with apoptosis and inhibits NF-kB signaling, which is often upregulated in cancerous tissues.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
